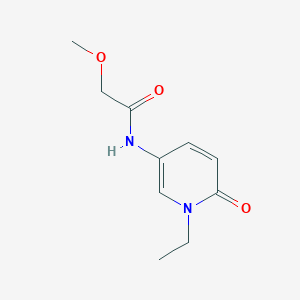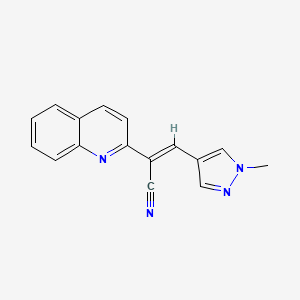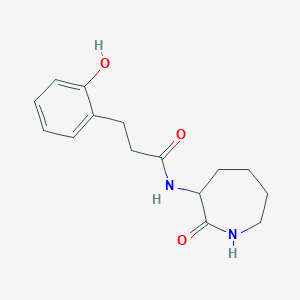
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is not fully understood. However, several studies have suggested that it can interact with various cellular targets, including receptors, enzymes, and ion channels. It has been reported to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity and can scavenge free radicals. It has also been reported to possess antimicrobial activity against various bacterial and fungal strains. Several studies have also shown that 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can inhibit the growth of various cancer cell lines and induce apoptosis. It has also been shown to possess anti-inflammatory activity and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is its wide range of pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties, making it a potential lead compound for the development of new drugs. However, one of the main limitations of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
Future Directions
Several future directions can be explored for the development of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole. One of the main directions is the synthesis of new analogs with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole and its interaction with cellular targets. Additionally, the potential application of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole in the field of material science and catalysis can also be explored. Overall, the future directions for 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole are vast and promising, and further research is needed to fully explore its potential applications.
Conclusion:
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole have been discussed in this paper. The potential applications of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole are vast and promising, and further research is needed to fully explore its potential.
Synthesis Methods
Several methods have been reported in the literature for the synthesis of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole. One of the most commonly used methods involves the condensation reaction between 4-methylphenylenediamine and 2,3-dimethylbenzaldehyde in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The crude product is then purified by recrystallization to obtain pure 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole.
Scientific Research Applications
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. Several studies have also shown that 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can act as a potent inhibitor of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.
properties
IUPAC Name |
1,5-dimethyl-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-4-7-13(8-5-11)16-17-14-10-12(2)6-9-15(14)18(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBQPLZNDYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)

![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]acetonitrile](/img/structure/B7529953.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)


![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
